molecular formula C17H16FNO2 B6375107 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1261918-70-0

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Cat. No. B6375107
CAS RN: 1261918-70-0
M. Wt: 285.31 g/mol
InChI Key: LEIUBFSFCIPPSO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3-FPC) is a chemical compound that has been studied in recent years for its potential applications in scientific research. 3-FPC is a member of the phenol family, and is composed of a fluoro-substituted phenyl ring attached to a 3-pyrrolidinylcarbonyl group. It has been studied for its potential to be used in a variety of scientific research applications, including drug design and development, protein engineering, and biochemistry.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. It is believed that the fluoro-substituted phenyl ring of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% interacts with the pyrrolidinylcarbonyl group to form a stable complex. This complex then binds to proteins and other biomolecules, altering their structure and properties. In addition, 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% may also interact with other molecules in the cell, such as lipids, in order to alter their structure and properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are not fully understood. However, it has been shown to have a number of effects on proteins and other biomolecules. For example, it has been shown to alter the structure and properties of proteins, as well as to alter the properties of lipids. In addition, it has been shown to have an effect on the activity of enzymes and other proteins, as well as on the activity of signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize, and can be used to modify the structure and properties of proteins and other biomolecules. In addition, it has been shown to be relatively stable in a variety of conditions, making it suitable for a variety of laboratory experiments. However, there are also a number of limitations to using 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments. For example, it has been shown to be toxic to cells, and can cause cell death if used in high concentrations. In addition, it has been shown to be unstable in some conditions, making it unsuitable for some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in scientific research. For example, it could be used to modify proteins and other biomolecules in order to create new drugs or to modify existing drugs. In addition, it could be used to modify the structure and properties of lipids and other biomolecules in order to create new biomolecules with desired properties. Finally, it could be used to study the effects of different environmental conditions on proteins and other biomolecules, as well as to study the effects of different drugs on proteins and other biomolecules.

Synthesis Methods

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in a laboratory setting by a number of different methods. One of the most common methods is through a reaction between 3-fluoro-4-chlorophenol and a pyrrolidinylcarbonyl group. The reaction is carried out at a temperature of around 70 degrees Celsius and results in the formation of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Other methods of synthesis include reaction of 3-fluoro-4-chlorophenol with a pyrrolidine derivative, or reaction of 3-fluoro-4-chlorophenol with a pyrrolidinone derivative.

Scientific Research Applications

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to be used in a variety of scientific research applications. It has been used in drug design and development, as it can be used to modify the structure of proteins and other biomolecules in order to create new drugs. It has also been used in protein engineering, as it can be used to modify the structure of proteins in order to create new proteins with desired properties. In addition, 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to be used in biochemistry, as it can be used to modify the structure of lipids and other biomolecules in order to create new biomolecules with desired properties.

properties

IUPAC Name

[3-(3-fluoro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIUBFSFCIPPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684561
Record name (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-70-0
Record name (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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